meta-Imazamethabenz
Description
Contextualization within Modern Agrochemical Research
Modern agrochemical research continuously seeks to develop effective and selective weed management tools to enhance crop yields and sustainability. Imidazolinone herbicides play a crucial role in this landscape due to their specific mode of action and the development of herbicide-tolerant crops. This class of herbicides inhibits the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is vital for the biosynthesis of branched-chain amino acids in plants nih.govresearchgate.netresearchgate.netumn.eduals-journal.comdntb.gov.uaacs.org. The development of crops tolerant to imidazolinones through conventional breeding has significantly expanded their application and importance in weed control programs nih.govresearchgate.netdntb.gov.ua.
Historical Development and Significance of the Imidazolinone Class
The imidazolinone herbicides were developed in the 1980s researchgate.net. Their introduction marked a significant advancement in weed management due to their high specific activity, allowing for lower application rates compared to previous herbicide classes, and their favorable environmental profile usda.gov. They offer broad-spectrum control of both grass and broadleaf weeds and exhibit application flexibility usda.gov. The development of imidazolinone-tolerant crops, commercialized under systems like Clearfield®, began in the 1990s, providing farmers with improved and more consistent weed control with enhanced crop safety nih.govdntb.gov.uausda.govscielo.br. The mechanism of action, inhibiting branched-chain amino acid synthesis, is a key aspect of their effectiveness researchgate.netumn.eduals-journal.comacs.org.
Specific Focus on the Meta-Isomer of Imazamethabenz-methyl (IMBM)
Imazamethabenz-methyl (IMBM) is an important member of the imidazolinone family, often used for the control of specific weeds like wild oat and blackgrass in crops such as wheat researchgate.net. IMBM is typically marketed as a mixture of two positional isomers: the meta-isomer and the para-isomer acs.orgresearchgate.netherts.ac.ukdrugfuture.comresearchgate.netnih.govuma.esnsf.gov. Understanding the individual properties and behavior of these isomers is crucial for optimizing herbicide performance and environmental fate.
The meta-isomer of Imazamethabenz-methyl, methyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylbenzoate, possesses distinct physical and chemical properties compared to its para counterpart acs.orgnih.gov. Research has shown differences in water solubility, with the meta-isomer exhibiting higher solubility (1370 mg/L at 25 °C) than the para-isomer (857 mg/L at 25 °C) acs.orgmtech.edu. These differences in physical properties can influence their behavior in the environment, including their mobility and availability in soil and water mtech.edunih.gov. Studies on the abiotic degradation of IMBM isomers have also revealed differential behavior, with the meta-isomer generally showing faster chemical hydrolysis and direct photochemical degradation rates than the para-isomer nih.gov. The unique properties of the meta-isomer make it a relevant subject for research concerning its environmental fate and biological activity.
Research studies have consistently highlighted the differentiation between the meta and para isomers of Imazamethabenz-methyl in terms of their biological activity and environmental behavior researchgate.netresearchgate.netnih.govnsf.govnih.gov. The meta-isomer has been found to be more phytotoxic to certain weed species, such as wild oat, than the para-isomer researchgate.netresearchgate.net. This differential phytotoxicity suggests that the position of the methyl group on the benzoate (B1203000) ring influences the herbicidal efficacy of the molecule.
Furthermore, studies investigating the mechanism of resistance in weeds to IMBM have explored the uptake and metabolism of the individual isomers. Research indicates that the meta-isomer is absorbed better by plants than the para-isomer researchgate.net. Differential metabolism of the isomers to the biologically active acid form (imazamethabenz acid) also contributes to the observed differences in activity and can be a factor in herbicide resistance researchgate.netmtech.edu.
The distinct degradation rates observed for the isomers under various conditions, such as hydrolysis and photolysis, further emphasize their different environmental profiles nih.govnsf.gov. Studies on soil sorption have also shown that the meta-isomer can exhibit higher affinity for certain soil components, like smectite clays (B1170129) at low pH, compared to the para-isomer nih.gov. These findings underscore the importance of considering the isomeric composition of Imazamethabenz-methyl in both efficacy assessments and environmental impact studies.
Here is a summary of some differentiating properties and research findings:
| Property / Finding | This compound-methyl | para-Imazamethabenz-methyl | Source(s) |
| Water Solubility (25 °C) | 1370 mg/L | 857 mg/L | acs.orgmtech.edu |
| Phytotoxicity (e.g., wild oat) | More phytotoxic | Less phytotoxic | researchgate.netresearchgate.net |
| Plant Absorption | Better absorbed | Less absorbed | researchgate.net |
| Chemical Hydrolysis Rate | Faster | Slower | nih.govnsf.gov |
| Direct Photochemical Degradation | Faster | Slower | nih.gov |
| Sorption to Smectite Clays (low pH) | Higher affinity | Lower affinity | nih.gov |
Note: This table is based on findings from the cited research and highlights observed differences between the two isomers.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)10-6-5-9(3)7-11(10)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZQQSLTOCTPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274067 | |
| Record name | 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89318-81-0 | |
| Record name | 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89318-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,5-DIHYDRO-4-METHYL-4-(1-METHYLETHYL)-5-OXO-1H-IMIDAZOL-2-YL)-5-METHYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0LRW2M500 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Studies
Established Synthetic Pathways for Imidazolinone Core
Several synthetic routes have been developed for the imidazolinone core found in imazamethabenz (B1671736) and related herbicides. One early method involved the reaction of an imidazoisoindole with methoxide (B1231860) in methanol (B129727) taylorfrancis.com. This approach was utilized for several years to produce a variety of analogs taylorfrancis.com.
Another versatile method for imidazolinone synthesis begins with an o-dicarboxylic acid or its corresponding anhydride (B1165640) taylorfrancis.com. This route often involves the reaction of the anhydride with an α-aminonitrile, typically derived from a ketone via a Strecker synthesis taylorfrancis.com. The cyano group is then hydrolyzed, and the resulting amide is cyclized to form the imidazolinone taylorfrancis.com. A variation of this route uses an α-aminocarboxylic acid amide instead of the nitrile, simplifying the synthesis taylorfrancis.com.
A more recent method involves a one-step synthesis starting from o-dicarboxylic acid esters taylorfrancis.com. This reaction is typically carried out in toluene (B28343) taylorfrancis.com.
Targeted Synthesis of meta-Imazamethabenz Isomers
Imazamethabenz-methyl is commercially produced as a mixture of meta and para isomers taylorfrancis.comherts.ac.uk. The meta isomer is reported to be more phytotoxic to wild oat than the para isomer researchgate.net. The technical material is typically a reaction mixture with a meta to para isomer ratio of approximately 40:60 or 36:64 nsf.govherts.ac.ukherts.ac.uksigmaaldrich.com. This isomeric mixture is a consequence of the synthetic method used taylorfrancis.com.
Enantioselective Synthesis Approaches
Imazamethabenz is a chiral molecule due to the substituted carbon atom in the imidazolinone ring herts.ac.uk. The technical material is a racemic mixture of the (RS) enantiomers for both the meta and para isomers herts.ac.ukherts.ac.uk. Studies have shown that for some imidazolinone herbicides, the R-isomer exhibits higher herbicidal activity than the S-isomer taylorfrancis.comresearchgate.netpharmaceutical-networking.com.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While the provided information confirms the racemic nature of commercial imazamethabenz-methyl and mentions the higher activity of the R-isomer in related imidazolinones, it does not provide specific details on enantioselective synthesis approaches specifically for this compound. General methods for enantioselective synthesis of chiral imidazolinones or related compounds might involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions taylorfrancis.comresearchgate.netnih.govorganic-chemistry.org. For instance, kinetic resolution of a nitrile intermediate has been described for a related imidazolinone, yielding the R-enantiomer taylorfrancis.com.
Exploration of Structural Modifications and Analogs
Exploration of structural modifications and the synthesis of analogs is a common practice in agrochemical research to optimize activity, selectivity, and environmental properties. For imazamethabenz, this involves altering the imidazolinone core, the aromatic ring, or the connecting linker.
Investigation of Substituent Effects on Core Structure
Substituent effects on the imidazolinone core and the attached aromatic ring significantly influence the properties and activity of imidazolinone herbicides researchgate.net. For imazamethabenz, the core contains isopropyl and methyl substituents at the 4-position and a methyl group at the 4-position (or 5-position depending on the tautomer) nih.gov. The aromatic ring is a toluene moiety with the imidazolinone attached at the 2-position and a methyl ester group at either the 4- (para) or 5- (meta) position acs.org.
Research findings indicate that the combination of methyl and isopropyl substituents on the imidazolinone ring is particularly effective researchgate.net. The position and nature of substituents on the aromatic ring also play a crucial role in determining herbicidal activity and selectivity researchgate.net. While specific detailed research findings on substituent effects solely for this compound are not extensively detailed in the provided snippets, general principles from studies on other imidazolinone herbicides with different aromatic backbones (like pyridine) suggest that electronic and steric effects of substituents on the aryl ring impact the interaction with the target enzyme, acetohydroxyacid synthase (AHAS) scispace.comacs.org.
Synthesis of Thiono Isosteres and Other Derivatives
Isosteric replacement, such as the synthesis of thiono isosteres where a carbonyl oxygen is replaced by a sulfur atom, is a strategy used to explore the impact of subtle structural changes on biological activity and physicochemical properties dokumen.pubacs.org. The synthesis and herbicidal activities of imidazolinthiones, including thiono isosteres of imazamethabenz, have been discussed in the literature acs.org. Replacing the carbonyl of the imidazolinone with a thiocarbonyl can lead to changes in weed toxicity and crop selectivity acs.org.
Other potential derivatization studies could involve modifications of the ester group (e.g., hydrolysis to the free acid, which is also herbicidally active researchgate.netacs.orgacs.orgmtech.edu), or further functionalization of the aromatic ring, although specific examples for this compound beyond the positional isomers and the free acid are not prominently featured in the search results. The hydroxyl group, if present in hydrolysis products, could also enable further derivatization dcchemicals.com.
Molecular and Biochemical Mechanisms of Action in Plants
Role as a Proherbicide and Metabolic Activation
Meta-Imazamethabenz is often applied as a methyl ester, which is a proherbicide form. medkoo.comebi.ac.uk This means the parent compound is not the most active form and requires metabolic conversion within the plant to become herbicidally active. medkoo.comebi.ac.uk This metabolic activation is a critical step in its mode of action and contributes to its selective toxicity in susceptible plant species.
De-esterification to the Active Acid Form (Imazamethabenz Acid)
The primary metabolic activation of this compound involves the hydrolysis of its methyl ester group, leading to the formation of the corresponding free acid, Imazamethabenz (B1671736) acid. medkoo.comebi.ac.ukacs.orgtaylorfrancis.com This de-esterification process is essential because the ester form is a weak inhibitor of the target enzyme, whereas the free acid is a potent inhibitor. acs.orgtaylorfrancis.com The conversion to the acid form allows the herbicide to exert its full inhibitory effect.
Enzymatic Processes Mediating Activation in Susceptible Species
The de-esterification of this compound is primarily mediated by plant esterases. acs.org The differential activity of these enzymes in various plant species is a key factor in the selectivity of the herbicide. medkoo.comacs.org Susceptible species possess esterase activity that efficiently converts the applied methyl ester to the active acid form, which can then be translocated to the site of action. acs.org In contrast, tolerant species either have lower esterase activity or possess alternative metabolic pathways, such as hydroxylation followed by glycosylation, that detoxify the parent compound or the acid form, resulting in reduced accumulation of the active herbicide. acs.org
Inhibition of Acetolactate Synthase (ALS) / Acetohydroxy Acid Synthase (AHAS)
The herbicidal activity of Imazamethabenz acid stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). acs.orgnih.govucanr.educzu.czlsuagcenter.comresearchgate.netucanr.eduunl.eduherts.ac.ukontosight.ai This enzyme is a crucial catalyst in the biosynthetic pathway of branched-chain amino acids. acs.orgnih.govucanr.educzu.czlsuagcenter.comresearchgate.netucanr.eduunl.eduontosight.aitaylorfrancis.com
Characterization of Enzyme Binding and Kinetics
ALS/AHAS catalyzes the condensation of two molecules of pyruvate (B1213749) or one molecule of pyruvate and one molecule of alpha-ketobutyrate to form 2-acetolactate (B3167203) or 2-aceto-2-hydroxybutyrate, respectively. researchgate.net These products are the precursors for the synthesis of valine, leucine, and isoleucine. acs.orgnih.govucanr.educzu.czlsuagcenter.comresearchgate.netucanr.eduunl.eduontosight.aitaylorfrancis.com Imidazolinone herbicides, including Imazamethabenz acid, bind to a specific site on the ALS enzyme, distinct from the substrate binding site but affecting substrate turnover. researchgate.net While uncompetitive binding with respect to pyruvate has been observed for some imidazolinones, noncompetitive binding has also been reported. taylorfrancis.com The binding of Imazamethabenz acid to ALS leads to a potent inhibition of the enzyme's activity, thereby blocking the synthesis of branched-chain amino acids. acs.orgresearchgate.netucanr.edu
Impact on Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, Isoleucine)
The inhibition of ALS/AHAS by Imazamethabenz acid directly impacts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. medkoo.comnih.govresearchgate.netucanr.eduunl.eduontosight.aitaylorfrancis.comnih.govnih.gov These amino acids are essential for protein synthesis and other vital plant processes. ucanr.edutaylorfrancis.com In susceptible plants treated with Imazamethabenz, the levels of valine, leucine, and isoleucine decrease significantly due to the blocked biosynthetic pathway. researchgate.netfrontiersin.org This depletion of the branched-chain amino acid pool is a primary factor contributing to the herbicidal effects. researchgate.netucanr.edu
Downstream Physiological and Cellular Effects
The inhibition of branched-chain amino acid synthesis by Imazamethabenz acid triggers a cascade of downstream physiological and cellular effects in susceptible plants. The deficiency in these essential amino acids leads to a rapid inhibition of protein synthesis and cell division, particularly in actively growing meristematic tissues. researchgate.netucanr.edu This results in arrested growth of roots and shoots. ucanr.edu
Other observed effects include the accumulation of the ALS substrates, such as 2-ketobutyrate. researchgate.netresearchgate.net This accumulation can potentially have toxic effects on the plant. Furthermore, the disruption of amino acid balance can interfere with other metabolic pathways and lead to oxidative stress. frontiersin.org Studies have also indicated that ALS inhibitors can affect carbohydrate metabolism and transport, leading to starch accumulation in leaves and reduced levels in other plant parts, suggesting an impact on phloem transport of photosynthates. researchgate.netresearchgate.netcambridge.org Visible symptoms in affected plants often appear several days after treatment and include chlorosis, vein reddening, stunted and distorted new growth, and eventually necrosis and plant death. ucanr.eduucanr.edu The rate of plant death can depend on the plant's reserves of branched-chain amino acids, with smaller plants succumbing more rapidly. ucanr.edu
Disruption of Protein Synthesis and Plant Growth
The inhibition of AHAS by imazamethabenz directly affects the biosynthesis of valine, leucine, and isoleucine, which are essential branched-chain amino acids required for protein synthesis. mass.gov A decrease in the availability of these amino acids leads to a reduction in protein content in treated plants. Studies have shown a significant decrease in protein content in imazamethabenz-methyl-treated wheat roots. acs.org For instance, a study observed approximately a 62% decrease in protein content in treated wheat roots after 48 hours compared to control groups. acs.org Supplying valine, leucine, and isoleucine can prevent the effects of the herbicide treatment. researchgate.netacs.orgebi.ac.uk
Influence on Cell Division and DNA Synthesis
Beyond the primary effect on amino acid synthesis, imazamethabenz also exerts secondary effects on plant systems, including the inhibition of DNA synthesis and cell division. researchgate.net This inhibition is a consequence of the depleted pools of branched-chain amino acids, which are necessary for the synthesis of proteins involved in DNA replication and cell cycle progression. mass.gov
Imidazolinone herbicides, including imazamethabenz, are known to inhibit mitosis and DNA synthesis within hours of application. wur.nlwur.nl This interference with the cell cycle, particularly in meristematic tissues where cell division is active, prevents the formation of new cells necessary for plant growth. The disruption of cell division contributes significantly to the herbicidal effect, leading to stunted growth and eventual plant death in susceptible species.
Metabolic Responses in Plant Systems (e.g., Nitrate (B79036) Uptake)
Treatment with imazamethabenz-methyl has been shown to influence metabolic responses in plants, including nitrate uptake. Studies on wheat (Triticum durum L.) have indicated that imazamethabenz-methyl can stimulate nitrate uptake in both "induced" (nitrate-pretreated) and "uninduced" (nitrate-starved) seedlings. acs.orgebi.ac.ukunirc.itresearchgate.net This stimulation is hypothesized to be a response to plant stress induced by the herbicide's primary mode of action. acs.orgebi.ac.uk
The decrease in AHAS activity and protein content in treated roots supports the hypothesis that the altered metabolic state, including increased nitrate uptake, is a stress response to the herbicide's inhibition of branched-chain amino acid synthesis. acs.orgebi.ac.ukresearchgate.net The presence of valine, leucine, and isoleucine, along with imazamethabenz-methyl, can prevent these effects in both induced and uninduced plants. acs.orgebi.ac.ukresearchgate.net
Interactive Data Table: Effect of Imazamethabenz-methyl on Protein Content in Wheat Roots
Based on research findings acs.org, the following table illustrates the impact of imazamethabenz-methyl treatment on protein content in wheat roots over time:
| Treatment | Protein Content (µg/g fresh weight) - 0 hours | Protein Content (µg/g fresh weight) - 48 hours |
| Control | Data not available in snippets | ~100% (relative to control) |
| Imazamethabenz-methyl | Data not available in snippets | ~38% (relative to control) |
| Imazamethabenz-methyl + VLI* | Data not available in snippets | Higher than Imazamethabenz-methyl alone |
*VLI: Valine, Leucine, Isoleucine
Note: The exact numerical data for protein content at 0 hours and the precise value for Imazamethabenz-methyl + VLI treatment were not available in the provided search snippets, but the relative effects could be inferred. The ~62% decrease mentioned in the text for 48 hours corresponds to approximately 38% of the control level remaining.
Plant Metabolism and Selectivity Mechanisms
Absorption and Translocation Dynamics in Plants
For imazamethabenz-methyl to exert its herbicidal effect, it must be absorbed by the plant and translocated to the meristematic tissues where the AHAS enzyme is located. mass.govpestgenie.com.autaylorfrancis.com
Differential Absorption of Meta vs. Para Isomers
Studies have shown that the meta isomer of imazamethabenz-methyl is absorbed better by plants than the para isomer. researchgate.netresearchgate.net This differential absorption has been observed in both resistant and susceptible plant biotypes, with only minor differences in the absorption patterns of the same isomer between biotypes. researchgate.netresearchgate.net
Systemic Movement within Plant Tissues
Imazamethabenz-methyl is a systemic herbicide, meaning it can move from the site of absorption to other parts of the plant. publications.gc.cataylorfrancis.comherts.ac.ukumn.edu Herbicides in the imidazolinone family, including imazamethabenz-methyl, can move in both the xylem (upward movement from roots) and the phloem (movement throughout the plant, including downwards). pestgenie.com.auumn.edu This translocation is essential for the herbicide to reach the meristems, its site of action. mass.govpestgenie.com.autaylorfrancis.com
Translocation of imazamethabenz (B1671736) can be influenced by environmental factors and the presence of other herbicides. For instance, low temperature can decrease total translocation and translocation efficiency. researchgate.netscielo.br Water stress has also been shown to reduce the absorption and translocation of imazamethabenz-methyl in wild oat within the first 24 to 48 hours after application. researchgate.net The high lipophilicity of imazamethabenz-methyl enhances its foliar uptake, although the lack of a dissociable acid group can limit its phloem mobility. taylorfrancis.com
In Planta Metabolic Pathways in Tolerant Species
Tolerant plant species have an enhanced ability to metabolize imidazolinones, including imazamethabenz-methyl, before they reach the growth points and inhibit AHAS. pestgenie.com.au This metabolic detoxification is a key mechanism of selectivity. taylorfrancis.comacs.org
Hydroxylation and Conjugation Reactions (e.g., Glucose Conjugation)
A primary metabolic pathway in tolerant species involves the rapid hydroxylation of the methyl substituent on the benzene (B151609) ring of imazamethabenz-methyl. acs.orgagropages.com This hydroxylation is often followed by conjugation, such as conjugation with a glucose moiety. acs.orgagropages.com These metabolic steps result in the deactivation of the herbicide and loss of herbicidal activity. acs.org
Deactivation Pathways Leading to Herbicide Selectivity
The deactivation of imazamethabenz-methyl in tolerant plants is primarily achieved through metabolic transformations that render the molecule less phytotoxic or immobile. publications.gc.caacs.orgpestgenie.com.au The conversion of the parent ester to the biologically active acid form is limited in tolerant species. acs.orgresearchgate.netresearchgate.net Instead, metabolic pathways involving hydroxylation and subsequent conjugation, such as glucose conjugation, are prevalent, leading to the formation of inactive metabolites. acs.orgagropages.com This rapid detoxification prevents the accumulation of the active herbicide at the site of action, conferring tolerance. pestgenie.com.au
Comparative Metabolism in Susceptible vs. Tolerant Plant Biotypes
The difference in sensitivity between susceptible and tolerant plant biotypes to imazamethabenz-methyl is largely due to differential rates of metabolism. taylorfrancis.comacs.orgresearchgate.netresearchgate.net In susceptible species, the parent compound is readily de-esterified to the active acid form, which is then able to translocate and inhibit AHAS. acs.org In contrast, tolerant species form only traces of the active acid form. acs.org Instead, they rapidly hydroxylate and conjugate the herbicide, effectively deactivating it. acs.orgresearchgate.netagropages.comresearchgate.net
Research findings highlight the significant difference in the metabolism of the meta isomer between susceptible and resistant biotypes, with more meta isomer being metabolized to the acid form in susceptible plants. researchgate.netresearchgate.net This reduced metabolism of imazamethabenz-methyl to the biologically active acid in resistant wild oat biotypes is considered a primary mechanism of resistance, rather than an altered target site. researchgate.netresearchgate.net
While target-site mutations in the AHAS gene can confer tolerance to imidazolinone herbicides, differential metabolism is a crucial non-target site resistance mechanism for imazamethabenz-methyl. czu.czmontana.edu Studies on resistant wild oat biotypes have indicated that enhanced metabolism, rather than an altered AHAS enzyme, is the basis of their resistance to imazamethabenz-methyl. researchgate.netresearchgate.net
Here is a summary of comparative metabolism:
| Metabolic Process | Susceptible Biotype | Tolerant Biotype | Outcome |
| De-esterification to active acid form | Occurs readily, forming translocatable active acid. acs.org | Occurs to a limited extent, forming only traces. acs.org | Herbicide activity |
| Hydroxylation and Conjugation | Less prevalent. | Rapid and significant, leading to deactivation. acs.orgagropages.com | Detoxification |
| Accumulation of active herbicide | Higher levels at the site of action. | Lower levels at the site of action. pestgenie.com.au | Susceptibility/Tolerance |
This table illustrates the divergent metabolic fates of imazamethabenz-methyl in susceptible and tolerant plants, underpinning the observed selectivity.
Analysis of Metabolite Profiles and Concentrations
Following application, this compound-methyl is absorbed by plant tissues, including roots and leaves herts.ac.uklsuagcenter.com. Once inside the plant, the ester undergoes metabolic transformations. The primary metabolic step involves the hydrolysis of the methyl ester to the biologically active free acid, imazamethabenz acid acs.orgresearchgate.netresearchgate.net. This de-esterification is catalyzed by plant esterases acs.org.
Studies have shown that the rate and extent of this de-esterification differ between susceptible weeds and tolerant crops. In susceptible species, a significant amount of the parent ester is converted to the active acid form, which can then translocate to the site of action, the AHAS enzyme acs.org. In contrast, tolerant species form only trace amounts of the active acid form acs.org.
Further metabolism of imazamethabenz acid can occur. Research indicates that imazamethabenz can be further metabolized to imazamethabenz dicarboxylic acid and tricarboxylic acid in soil, and similar pathways may exist in plants researchgate.net. Analyzing the concentrations of the parent compound and its metabolites over time in different plant tissues provides crucial insights into the metabolic fate of this compound and the basis of selectivity.
While specific detailed metabolite concentration data for this compound in various plant species were not extensively available in the provided snippets, the general metabolic pathway involving de-esterification to the acid form is consistently highlighted as key to its activity and selectivity acs.orgresearchgate.net.
Role of Differential Metabolic Rates in Efficacy
Differential metabolism is considered the predominant mechanism of natural selectivity for imidazolinone herbicides, including imazamethabenz-methyl taylorfrancis.comscielo.br. The difference in the rate at which susceptible and tolerant plants metabolize the herbicide directly impacts the concentration of the active form (imazamethabenz acid) that reaches the AHAS enzyme.
In susceptible weeds, such as wild oat, the rapid conversion of this compound-methyl to imazamethabenz acid leads to a sufficient concentration of the active inhibitor at the target site, resulting in the inhibition of branched-chain amino acid synthesis and ultimately plant death acs.orgresearchgate.net. Studies on resistant wild oat biotypes have shown that reduced metabolism of imazamethabenz-methyl to the acid form is a primary mechanism of resistance, rather than an altered target site researchgate.net. For instance, more this compound was metabolized to the acid form in susceptible wild oat biotypes compared to resistant ones researchgate.net.
Conversely, in tolerant crops like wheat, the metabolism of this compound-methyl to the active acid is significantly slower or occurs to a much lesser extent acs.orgresearchgate.net. This rapid detoxification or limited activation prevents the accumulation of inhibitory concentrations of imazamethabenz acid at the AHAS enzyme, allowing the plant to synthesize the necessary amino acids and survive the herbicide application acs.org.
Research indicates that the meta isomer of imazamethabenz-methyl is generally more phytotoxic to wild oat than the para isomer, and it is metabolized to the acid form to a greater extent in susceptible biotypes researchgate.net. This further underscores the importance of differential metabolic rates of specific isomers in determining efficacy and selectivity.
Environmental Fate and Transformation Dynamics
Abiotic Degradation Pathways
Abiotic processes represent non-biological transformations that contribute to the breakdown of meta-imazamethabenz in the environment. These pathways are primarily driven by chemical reactions with water (hydrolysis) and interactions with light (photodegradation). epa.gov
Chemical Hydrolysis in Aqueous Systems
Chemical hydrolysis involves the reaction of this compound with water molecules, leading to the cleavage of chemical bonds and the formation of degradation products. uni-tuebingen.de This process is particularly relevant in aquatic environments and in moist soil conditions. scielo.br
pH-Dependency of Hydrolysis Rates
The rate of hydrolysis of imazamethabenz-methyl, which includes the meta isomer, is significantly influenced by the pH of the aqueous system. nsf.govacs.orgebi.ac.ukresearchgate.net Studies have shown that the rate of hydrolysis increases with increasing pH, indicating that alkaline conditions accelerate the degradation process. nsf.govacs.orgebi.ac.ukresearchgate.net This pH-dependent behavior is a critical factor in determining the persistence of this compound in natural waters and soils with varying pH levels.
Isomer-Specific Hydrolytic Behavior
Table 1. Illustrative pH-Dependent Hydrolysis Behavior of Imazamethabenz-methyl Isomers (Based on Search Results)
| Isomer | pH Condition | Relative Hydrolysis Rate |
| meta | Increasing pH | Rate increases |
| para | Increasing pH | Rate increases |
| para | Compared to meta | Faster degradation |
Photodegradation Mechanisms (Photolysis)
Photodegradation, or photolysis, is the process by which this compound is broken down by light energy, particularly in the ultraviolet (UV) and visible regions of the spectrum. cambridge.orgnih.govresearchgate.net This pathway is important for the dissipation of the herbicide in surface waters and on soil surfaces exposed to sunlight. cambridge.orgmdpi.com
Direct vs. Indirect Photodecomposition
Photodegradation can occur through direct or indirect mechanisms. Direct photolysis involves the absorption of light energy directly by the this compound molecule, leading to its degradation. orcid.orgresearchgate.net Indirect photolysis involves the absorption of light by other substances in the environment, such as photosensitizers or natural organic matter (NOM), which then transfer energy or generate reactive species (e.g., hydroxyl radicals) that can degrade the herbicide. researchgate.netmdpi.comresearchgate.net Both direct and indirect photodecomposition can contribute to the transformation of this compound in aqueous systems. researchgate.net Studies have investigated the effect of positional isomerism on both direct and indirect photodegradation, noting different behaviors between the meta and para isomers under direct photolysis. nih.gov
Influence of Wavelength and Natural Organic Matter (NOM)
The rate and extent of photodegradation are influenced by the wavelength of the incident light and the presence of substances like NOM. scielo.brebi.ac.ukresearchgate.netresearchgate.netscispace.comcolab.ws Imazamethabenz-methyl and other imidazolinones have been shown to degrade more quickly under shorter wavelengths (e.g., 253.7 nm) compared to longer wavelengths (e.g., 310 nm), which is consistent with their UV absorption spectra. nsf.govacs.orgebi.ac.uknih.gov The presence of NOM in water can affect photodegradation in complex ways. While NOM can act as a photosensitizer and promote indirect photolysis, it can also reduce light penetration through screening effects, thereby decreasing direct photodegradation rates. acs.orgebi.ac.uknih.govresearchgate.netmdpi.comscispace.com Research indicates that increased concentrations of NOM can lead to decreased photodegradation reaction rates due to light screening effects. acs.orgebi.ac.uknih.gov
Table 2. Influence of Wavelength and NOM on Imazamethabenz-methyl Photodegradation (Based on Search Results)
| Factor | Condition | Effect on Photodegradation Rate |
| Wavelength | Shorter (e.g., 253.7 nm) | Faster degradation |
| Wavelength | Longer (e.g., 310 nm) | Slower degradation |
| NOM Concentration | Increased | Decreased rate (due to screening) acs.orgebi.ac.uknih.gov |
Isomer-Specific Photodegradation Kinetics
Imazamethabenz-methyl exists as a mixture of meta and para isomers. ebi.ac.ukagropages.comnih.gov Studies on the abiotic degradation of imazamethabenz-methyl have investigated both chemical hydrolysis and photodecomposition. The rate of hydrolysis increases with increasing pH, with the para isomer degrading more rapidly than the meta isomer. ebi.ac.uknsf.govacs.org
Photodegradation rate constants for imazamethabenz-methyl increase with pH and tend to plateau after pH 5.2. ebi.ac.ukacs.org Photodegradation occurs more quickly under UV light (253.7 nm) compared to longer wavelengths (310 nm). ebi.ac.ukacs.org Research indicates that the chemical or direct photochemical degradation is faster for the meta isomer than for the para isomer. ebi.ac.uknih.gov However, positional isomerism does not appear to have a prevalent influence on the indirect photochemical degradation of imazamethabenz-methyl. ebi.ac.uknih.gov
Sorption, Desorption, and Mobility in Soil
The interaction of this compound with soil is a critical factor governing its persistence, availability, and potential for transport. Sorption to soil particles influences the concentration of the herbicide in the soil solution, thereby affecting its degradation and mobility.
Adsorption Isotherms and Models (e.g., Freundlich Equation)
Sorption of imazamethabenz-methyl by soil has been shown to conform to the Freundlich equation. ebi.ac.ukresearchgate.netnih.govresearchgate.net The Freundlich model is commonly used to describe the adsorption of solutes from a liquid phase onto a solid surface. It is represented by the equation:
Where: = amount of solute adsorbed per unit mass of adsorbent = equilibrium concentration of the solute in the liquid phase = Freundlich adsorption coefficient, indicating adsorption capacity = Freundlich exponent, indicating adsorption intensity
Studies have reported Freundlich parameters ( and ) for the sorption of imazamethabenz-methyl isomers on different soils. researchgate.netresearchgate.net These parameters can vary depending on soil properties. For instance, higher values, indicating greater sorption capacity, have been observed in soils with higher organic matter content. researchgate.net
Factors Influencing Soil Sorption (pH, Organic Carbon Content, Clay Type)
Several soil properties significantly influence the sorption of imazamethabenz-methyl. Soil pH is a primary factor affecting adsorption. ebi.ac.ukresearchgate.netnih.gov Higher levels of sorption are generally observed in soils with low pH. ebi.ac.ukresearchgate.netnih.gov This pH dependency is related to the protonation state of the herbicide.
Organic carbon content also plays a crucial role, with increased organic matter leading to increased adsorption. ebi.ac.ukresearchgate.netresearchgate.net The sorption on soil organic matter does not appear to differ between the meta and para isomers. ebi.ac.ukresearchgate.netnih.gov
Clay type can also influence sorption, particularly at low pH values. Soils rich in smectite clays (B1170129) have shown a preference for sorbing the meta isomer over the para isomer. ebi.ac.ukresearchgate.netnih.gov This higher affinity of clay surfaces for the meta isomer at low pH is attributed to the stabilization of the meta protonated form by resonance. ebi.ac.ukresearchgate.netnih.gov
Interactive Table 1: Influence of Soil Properties on Imazamethabenz-methyl Sorption (Illustrative based on findings)
| Soil Property | Influence on Sorption | Notes |
| pH (Low) | Increased Sorption | Main factor influencing adsorption. ebi.ac.ukresearchgate.netnih.gov |
| Organic Carbon Content | Increased Sorption | Higher content leads to greater adsorption. ebi.ac.ukresearchgate.netresearchgate.net |
| Clay Type (Smectite) | Increased Sorption | Favors meta isomer sorption at low pH due to resonance stabilization. ebi.ac.ukresearchgate.netnih.gov |
Hysteresis Phenomena in Sorption-Desorption Processes
Studies have indicated the presence of hysteresis in the sorption-desorption processes of imazamethabenz-methyl in soils. ebi.ac.ukwitpress.comresearchgate.net Hysteresis refers to the phenomenon where the desorption isotherm does not retrace the adsorption isotherm, meaning that the amount of herbicide desorbed at a given solution concentration is less than the amount adsorbed at the same concentration. ebi.ac.ukwitpress.comresearchgate.netrutgers.edu This nonreversible adsorption can impact the availability of imazamethabenz (B1671736) in soils. ebi.ac.uk Time-dependent hysteresis can occur due to slow kinetics and failure to reach equilibrium. rutgers.edu
Leaching Potential and Transport to Groundwater
The leaching potential of imazamethabenz-methyl is influenced by its sorption behavior, degradation rate, and soil hydraulic conditions. Compounds with high water solubility and low sorption to soil are generally more prone to leaching. uliege.be While imazamethabenz-methyl is described as having moderate persistence in soil with DT50 values ranging from 25-45 days, its potential for leaching to groundwater is a concern. agropages.commtech.edu
The GUS (Groundwater Ubiquity Score) leaching potential index for imazamethabenz-methyl has been calculated, indicating a high leachability. herts.ac.uk Studies have detected imazamethabenz (or its acid metabolite) in groundwater samples. mtech.edumt.gov
Influence of Irrigation Methods and Hydraulic Conditions
Irrigation practices and hydraulic conditions significantly impact the transport of herbicides through the soil profile. Studies evaluating the influence of different irrigation methods on the transport of imazamethabenz-methyl have been conducted. mtech.edumtech.edunih.gov
An experimental study investigating flood and sprinkler irrigation methods found that these practices can influence the transport of imazamethabenz-methyl (referred to as Assert in the study) and its acid metabolite from the organic soil zone to the saturated zone. mtech.edumtech.edu Results suggested that factors controlling the transport included soil properties and irrigation methods. mtech.edu
Under a worst-case scenario involving sprinkler irrigation shortly after herbicide application, there was evidence of preferential flow of imazamethabenz-methyl and its hydrolysis product, imazamethabenz, in tile-drain effluent. nih.gov While imazamethabenz-methyl plus imazamethabenz concentrations in tile-drain effluent were notably higher compared to other herbicides studied, the total transport from the root zone varied and did not directly reflect application rates. nih.gov Water level fluctuations in response to irrigation demonstrate the hydraulic connection between irrigation water and groundwater, highlighting the potential for transport under such conditions. mtech.edu
Biotic Degradation in Soil and Water Ecosystems
Biotic degradation, primarily mediated by microorganisms, plays a significant role in the breakdown of this compound in both soil and water environments. The rate and extent of this degradation are influenced by environmental conditions and the composition of microbial communities scielo.br.
Microbial decomposition is a key process in the dissipation of imazamethabenz-methyl in soil publications.gc.caherts.ac.uk. Studies indicate that imazamethabenz is majorly biologically degraded by soil microbes scielo.br. Optimal degradation conditions for imazamethabenz, along with other imidazolinones, typically occur under aerobic conditions scielo.br.
The impact of imazamethabenz on soil microbial populations has been investigated, with some reports suggesting no significant or consistent effects on soil microbial carbon or diversity researchgate.net. However, other studies on related imidazolinones have noted initial decreases in microbial biomass carbon followed by subsequent recovery researchgate.net. The history of herbicide application in soil can also influence microbial activity and the rate of imazamethabenz degradation; for instance, pretreatment with a mixture of imazethapyr (B50286) and imazapic (B1663560) was observed to promote increased imazamethabenz degradation in soil scielo.br.
The primary biotransformation pathway for imazamethabenz-methyl involves the hydrolysis of the methyl ester to the corresponding free acid, imazamethabenz publications.gc.caresearchgate.netresearchgate.net. This conversion is a significant step in the metabolic fate of the herbicide. The free acid form, imazamethabenz, can be further metabolized by microorganisms into more polar products, including imazamethabenz dicarboxylic acid and tricarboxylic acid researchgate.net.
The conversion of the methyl ester to the acid form is particularly relevant to the herbicide's selectivity in plants and the development of resistance in weed species. Susceptible plants are able to metabolize imazamethabenz-methyl to the biologically active acid form more effectively than resistant biotypes researchgate.net. Research on wild oat biotypes has shown that the meta isomer is metabolized to the acid form to a greater extent in susceptible plants compared to resistant ones researchgate.net.
The persistence of imazamethabenz-methyl in soil is variable, influenced by factors such as microbial activity, soil type, temperature, and moisture content scielo.brresearchgate.net. It is generally expected to be slightly persistent to non-persistent in soil due to microbial degradation publications.gc.ca. However, reported half-lives in soil vary widely, with some literature indicating moderate persistence (25 to 36 days) while others classify it as highly persistent (105 to 155 days) scielo.br. A typical aerobic soil DT₅₀ (the time required for 50% dissipation) of 47 days has also been reported, classifying it as moderately persistent herts.ac.uk.
Low degradation rates in certain soil conditions can lead to carryover effects, impacting subsequent crops scielo.br. Soil properties such as organic matter and clay content can increase sorption of imazamethabenz, which may affect its bioavailability for microbial degradation researchgate.net.
In water, imazamethabenz-methyl is described as non-persistent to moderately persistent, with its degradation rate influenced by pH; it degrades more rapidly in alkaline conditions compared to acidic conditions publications.gc.ca. Studies have also shown that the chemical or direct photochemical degradation of the meta isomer is faster than that of the para isomer ebi.ac.uk.
While imazamethabenz-methyl and its primary degradation product, imazamethabenz acid, are considered mobile in soil and have the potential to reach groundwater, field studies have indicated that imazamethabenz-methyl tends to remain within the upper soil layers after application publications.gc.ca.
Summary of Imazamethabenz Persistence Data (Examples):
| Environmental Matrix | Degradation Process | Typical Half-life / DT₅₀ (days) | Persistence Classification | Source |
| Soil (Aerobic) | Microbial Degradation | 25 - 36 | Moderate | scielo.br |
| Soil (Aerobic) | Microbial Degradation | 105 - 155 | High | scielo.br |
| Soil (Aerobic) | Microbial Degradation | 47 | Moderately persistent | herts.ac.uk |
| Water | Hydrolysis/Other | Variable (pH-dependent) | Non-persistent to Moderate | publications.gc.ca |
Note: Half-life and DT₅₀ values can vary significantly depending on specific environmental conditions and methodologies used in studies.
Herbicide Resistance Evolution and Management Strategies
Mechanisms of Herbicide Resistance in Weed Populations
Herbicide resistance in weed populations can arise through several mechanisms, broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR) herts.ac.ukresearchgate.netcaws.org.nzwsu.eduhracglobal.com. These mechanisms reduce the effectiveness of herbicides, including ALS inhibitors like meta-Imazamethabenz-methyl.
Enhanced Herbicide Metabolism as a Resistance Mechanism
Enhanced metabolism is a prevalent form of NTSR where resistant plants detoxify the herbicide into less toxic or inactive compounds at a faster rate than susceptible plants herts.ac.ukresearchgate.netcaws.org.nzhracglobal.comnih.gov. For this compound-methyl, which is applied as a methyl ester, metabolic activation to the herbicidally active acid form is necessary acs.org. Resistance in wild oat to imazamethabenz-methyl has been linked to a reduced rate of this metabolic conversion to the active acid form researchgate.netresearchgate.net. This suggests that the enzymes responsible for this de-esterification process are less effective or less abundant in resistant biotypes acs.orgresearchgate.netresearchgate.net.
Various enzyme systems are involved in the metabolic detoxification of herbicides, with cytochrome P450 monooxygenases (P450s) being particularly significant in NTSR across a wide range of herbicide classes caws.org.nzhracglobal.commdpi.comwiley-vch.denih.govnih.govgoogle.commdpi.combiorxiv.org. P450s can catalyze diverse reactions, including hydroxylation, dealkylation, and O-glucosylation, which can lead to herbicide inactivation mdpi.comwiley-vch.de. While P450-mediated metabolism is a known mechanism for resistance to some ALS inhibitors, such as imazamox (B1671737) in Papaver rhoeas nih.gov, the primary mechanism identified for imazamethabenz-methyl resistance in wild oat involves reduced metabolism to the active acid form, which is dependent on plant esterases acs.orgresearchgate.netresearchgate.net. Reduced carboxylesterase activity has been suggested as a possible mechanism for NTSR to imazamethabenz-methyl in Avena fatua montana.edu.
Altered Herbicide Translocation or Sequestration
Altered translocation or sequestration can also contribute to herbicide resistance by limiting the amount of active herbicide reaching the target site herts.ac.ukresearchgate.net. Changes in herbicide uptake, transport within the plant, or compartmentalization into vacuoles or other cellular structures can reduce the herbicide concentration at the site of action hracglobal.commontana.edu. In studies with imazamethabenz-methyl in wild oat, increased translocation of the herbicide was observed in susceptible biotypes compared to resistant ones, suggesting that differences in translocation might play a role in resistance, although reduced metabolism was identified as the primary mechanism researchgate.netresearchgate.net.
Genetic Basis and Inheritance of Resistance
The genetic basis of herbicide resistance can vary, influencing how resistance traits are inherited and spread within a weed population. Resistance can be conferred by changes in a single gene or multiple genes caws.org.nzhracglobal.comfrontiersin.orgmdpi.comlstmed.ac.ukobservatoire-cepages-resistants.frnih.govsamev-dz.com.
Monogenic vs. Polygenic Inheritance of Resistance Traits
Monogenic inheritance involves a single gene conferring resistance caws.org.nzhracglobal.comfrontiersin.orgmdpi.comobservatoire-cepages-resistants.frnih.gov. This is often the case with TSR, where a single mutation in the target-site gene can lead to a high level of resistance frontiersin.orgfrontiersin.org.
Evolutionary Dynamics of Resistance in Weed Populations
The evolution of resistance to imazamethabenz-methyl in weed populations, particularly wild oat (Avena fatua) and blackgrass (Alopecurus myosuroides), has been a significant challenge in agricultural systems. weedscience.orgresearchgate.netmontana.edu Studies have documented an increase in the frequency of imazamethabenz-methyl resistance in wild oat populations over time, highlighting the impact of sustained herbicide exposure. montana.eduresearchgate.net For instance, research comparing wild oat populations sampled decades apart showed a notable increase in resistance frequency to imazamethabenz (B1671736). researchgate.net
Resistance to imazamethabenz-methyl can arise through different mechanisms. One key mechanism identified in wild oat is reduced metabolism of the herbicide. bioone.orgresearchgate.net In susceptible plants, imazamethabenz-methyl is metabolized to its biologically active acid form; however, resistant biotypes exhibit a reduced ability to perform this metabolic conversion, leading to less accumulation of the active compound at the target site. bioone.orgresearchgate.net Another mechanism involves alterations to the target enzyme, ALS, which reduces its sensitivity to the herbicide. weedscience.orgmsuextension.org In some cases, resistance is conferred by non-target site mechanisms, which are not directly related to the herbicide's binding to the ALS enzyme but might involve enhanced detoxification or reduced uptake/translocation. montana.eduresearchgate.netmsuextension.org
Furthermore, weed populations can evolve multiple herbicide resistance (MHR), where resistance exists to herbicides from two or more different mode-of-action groups. montana.edumontana.eduisws.org.incambridge.org Wild oat populations resistant to imazamethabenz-methyl have also shown resistance to other herbicide families, including ACCase inhibitors and difenzoquat, complicating weed management strategies. montana.eduisws.org.incambridge.org The genetic basis of non-target site resistance to herbicides like imazamethabenz-methyl in wild oat can be controlled by linked nuclear genes. montana.edu
Research on Mitigating Resistance Development
Research efforts are focused on developing strategies to mitigate the evolution and spread of herbicide resistance, including resistance to imazamethabenz-methyl. These strategies often involve diversifying weed control tactics to reduce the selection pressure imposed by a single herbicide or mode of action.
Studies on Herbicide Mixture Compatibility and Synergism/Antagonism
Tank mixing herbicides with different modes of action is a common strategy to broaden the spectrum of weed control and potentially delay the evolution of resistance. However, studies on the compatibility of imazamethabenz-methyl with other herbicides have revealed instances of antagonistic interactions. researchgate.netresearchgate.net For example, mixtures of imazamethabenz-methyl with MCPA amine and ester formulations have been shown to reduce the control of wild oat compared to imazamethabenz-methyl applied alone. researchgate.netresearchgate.net This antagonism can be influenced by factors such as the weed growth stage and the specific formulations of the herbicides used. researchgate.net Research suggests that the antagonism with MCPA may be due to reduced uptake of imazamethabenz-methyl by the weed plants. researchgate.net
While some mixtures can be antagonistic, others may be compatible or even synergistic, where the combined effect is greater than the sum of the individual herbicide effects. googleapis.com Compatibility tests are crucial before preparing tank mixes to ensure that the products remain uniformly dispersed and that their efficacy is not compromised. epa.govepa.gov Guidelines often recommend testing proportionate quantities of each product in a small container to check for incompatibility issues like separation or precipitation. epa.govepa.gov
Strategies for Sustaining Herbicide Efficacy (e.g., Integrated Weed Management)
Sustaining the efficacy of herbicides like imazamethabenz-methyl in the face of evolving resistance requires the implementation of comprehensive Integrated Weed Management (IWM) strategies. cymitquimica.comopenpr.commontana.eduresearchgate.net IWM emphasizes the combination of multiple weed control methods rather than relying solely on herbicides. montana.edumsuextension.org
Key components of IWM for managing imazamethabenz-methyl resistance include:
Herbicide Rotation: Alternating the use of imazamethabenz-methyl with herbicides from different HRAC/WSSA groups with distinct modes of action is critical to reduce continuous selection pressure on weed populations for resistance to ALS inhibitors. montana.edumsuextension.org
Herbicide Mixtures: As discussed, using compatible tank mixes of imazamethabenz-methyl with herbicides having different modes of action can help control existing resistant biotypes and slow down the evolution of new ones, provided antagonism is avoided. msuextension.org
Cultural Practices: Implementing cultural practices that promote crop competitiveness and suppress weed growth can significantly contribute to resistance management. These include using optimal seeding rates, choosing competitive crop varieties, and adopting diverse crop rotations. montana.eduresearchgate.netmsuextension.org
Monitoring and Early Detection: Regularly monitoring fields for herbicide performance and identifying potential resistant weed biotypes early allows for timely adjustments to management strategies. montana.edu
Utilizing Non-Herbicidal Control Methods: Incorporating mechanical control (e.g., tillage where appropriate), biological control, or other non-chemical methods can further reduce reliance on herbicides and diversify selection pressures. montana.edumsuextension.org
By integrating these various approaches, the selection pressure for resistance to imazamethabenz-methyl can be reduced, helping to preserve its effectiveness as a weed management tool for longer periods. msuextension.orgresearchgate.net
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry for the separation and quantification of meta-Imazamethabenz and its isomers. Various chromatographic techniques offer distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is widely employed for the separation and quantification of this compound, particularly for distinguishing it from its positional isomer, para-Imazamethabenz. Imazamethabenz-methyl is typically a mixture of meta and para isomers, often in a 2:3 ratio (meta:para) or 40:60 (meta:para) sigmaaldrich.comepa.gov. Effective HPLC methods have been developed to separate these isomers.
One reported HPLC method achieved a resolution factor (Rs) of 1.8 for the separation of the two isomers. nsf.gov In this method, one isomer eluted at a retention time of 2.110 min, and the other at 2.169 min. nsf.gov The mobile phase consisted of 30% acetonitrile (B52724) (ACN) and 70% pH 5.3 acetate (B1210297) buffer, used in isocratic mode with a flow rate of 0.5 mL/min and a 10-min run time. nsf.gov Detection was performed at a wavelength of 288 nm. nsf.gov Another method using a C18 achiral column separated the meta and para isomers with retention times of approximately 9.65 min and 9.49 min, respectively. researchgate.net
A method for determining this compound-methyl and its acid metabolite ( CL 263 ,840) in soil utilized HPLC with a UV detector set at 240 nm. epa.govepa.gov The mobile phase was a mixture of acetonitrile, water, acetic acid, and triethylamine (B128534) (25:75:4:0.1), run at a flow rate of 0.5 mL/min. epa.govepa.gov This method achieved a validated sensitivity of 10 ppb for each compound. epa.govepa.gov
Chiral HPLC for Enantiomer Resolution
Imazamethabenz-methyl exists as enantiomers due to a chiral center. uma.es Chiral HPLC is a specialized technique used to separate and analyze these enantiomers, which can exhibit different biological activities and environmental fates. uma.esuniroma1.it Direct chiral HPLC methods employing protein chiral selectors, such as an AGP™ column, have been developed for the simultaneous determination of para- and this compound-methyl enantiomers. uma.esresearchgate.net
One study optimized the separation of the four isomers (two enantiomers each of the meta and para forms) using a protein chiral AGP™ column. uma.esresearchgate.net The optimal conditions involved a mobile phase of ACN/NH4Ac-HAc 60 mM (3/97) in isocratic mode, a flow rate of 0.9 mL/min, detection at 247 nm, and a temperature of 24 °C. uma.esresearchgate.net This method achieved a resolution of up to 1.3 for the separation of the four enantiomers. uma.esresearchgate.net Chiral HPLC is considered effective for separating and preparing pure enantiomers of pesticides and investigating their enantioselective environmental behavior. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound and its related compounds, offering high sensitivity and selectivity. mdpi.com LC-MS is particularly useful for analyzing polar and non-volatile compounds. uniroma1.it
LC-MS/MS can be used for multi-residue pesticide determination in complex matrices. thermofisher.com The high sensitivity and selectivity of LC-MS/MS systems enable analysis even with low volume injections, overcoming issues associated with volatile analytes or matrix contamination. thermofisher.com LC-MS/MS protocols also facilitate online structure identification by comparing mass spectrometric characteristics with known templates. researchgate.net
Detection and Characterization of Parent Compound and Metabolites
LC-MS and LC-MS/MS are invaluable for detecting and characterizing the parent compound, this compound, and its transformation products or metabolites in various environmental and biological matrices. The acid metabolite, imazamethabenz (B1671736) acid ( CL 263 ,840), is a significant transformation product that is often monitored alongside the parent compound. epa.govepa.gov
LC-MS/MS has been applied in methods for determining post-emergence herbicides, including imazamethabenz-methyl, in water samples using solid-phase extraction (SPE) coupled with HPLC/ESI/MS in positive ionization mode. sigmaaldrich.com Confirmation of residues in soil extracts has also been provided by liquid chromatography-electrospray ionization mass spectrometry (LC-ESMS). nih.gov These techniques allow for the identification of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. acs.orgnih.gov
Sample Preparation and Extraction Techniques for Environmental Matrices
Effective sample preparation and extraction techniques are critical for isolating this compound and its metabolites from complex environmental matrices like soil and water before chromatographic and mass spectrometric analysis. Sample preparation aims to extract, purify, and concentrate target analytes. phenomenex.com
For soil samples, extraction methods for imazamethabenz-methyl and its acid metabolite have involved extraction with acidic methanol (B129727) followed by aqueous sodium hydroxide. epa.govepa.gov Cleanup of the extracts is often achieved using solid-phase extraction (SPE) cartridges, such as C18 reverse phase and SCX (strong cation exchange) cartridges. epa.govepa.gov The analytes are then typically partitioned into an organic solvent like methylene (B1212753) chloride, which is subsequently evaporated, and the residue redissolved in a suitable solvent for analysis. epa.govepa.gov Another method for extracting imazamethabenz (meta and para isomers) from soil used 0.5 N sodium hydroxide, followed by pH adjustment and SPE using tC18, SAX, and SCX cartridges. nih.gov
Studies comparing different extraction procedures for imazamethabenz-methyl in soils have evaluated various organic solvents, water at different pH values, and supercritical carbon dioxide. researchgate.net Extraction with methanol, water at pH 11, or methanol-modified supercritical CO2 were found to be suitable methods, yielding herbicide recoveries near 90% for certain sample amounts and fortification levels. researchgate.net
For water samples, sample preparation can involve methods like SPE coupled with LC/ESI/MS. sigmaaldrich.com Large volume water samples can also be processed using techniques involving a series of sieves for collecting particles and fibers. itrcweb.org
Spectroscopic and Other Characterization Methods
While chromatography and mass spectrometry are primary tools, other analytical techniques can complement the characterization of this compound. Spectroscopic methods, such as UV-Vis spectroscopy, are commonly used for detection in HPLC, as seen with the use of UV detectors at 288 nm or 240 nm for imazamethabenz-methyl and its metabolite. epa.govnsf.govepa.gov
Infrared (IR) spectroscopy and X-ray diffraction (XRD) have been used in studies investigating the adsorption of imazamethabenz-methyl isomers on soil components, providing insights into the interaction mechanisms at a molecular level. researchgate.net Circular dichroism has been employed to establish the elution order of enantiomers during chiral separation by HPLC. uma.esresearchgate.net
Computational analysis, such as using software like Gaussian, can be used for geometry optimizations and thermochemical analysis of the compound and its photoproducts. nsf.gov
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques in organic chemistry for the elucidation of molecular structure. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule by analyzing the interaction of atomic nuclei with a strong magnetic field nih.govlibretexts.orgpreprints.orgegyankosh.ac.in. Different types of protons (¹H NMR) and carbon atoms (¹³C NMR) within this compound methyl would give rise to distinct signals based on their chemical environment, integration (for proton count), and splitting patterns (due to neighboring nuclei), allowing for the mapping of the molecular connectivity libretexts.orguniroma1.it. Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, could provide further insights into coupling between nuclei and through-space correlations, aiding in the complete assignment of the spectrum and confirmation of the structural subunits like the methyl benzoate (B1203000) and imidazolinone rings, as well as the isopropyl and methyl substituents nih.gov.
Infrared (IR) spectroscopy, on the other hand, probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific wavelengths preprints.orgresearchgate.net. Characteristic functional groups within this compound methyl, such as the ester carbonyl (C=O), aromatic ring vibrations (C=C), C-H stretches in alkyl groups, and N-H stretches in the imidazolinone ring, would exhibit distinct absorption bands in the IR spectrum uniroma1.ituma.es. Analysis of the positions and intensities of these bands provides complementary information to NMR, helping to confirm the presence of key functional groups and providing a molecular fingerprint that can be used for identification preprints.orguniroma1.itresearchgate.net.
While general principles for applying NMR and IR to structure elucidation are well-established and applicable to this compound methyl, specific, publicly available detailed NMR and IR spectral data (e.g., full peak lists with assignments) specifically for the isolated meta isomer were not readily found in the immediate search results. However, these techniques are routinely used in the characterization of organic compounds, including pesticides and their degradation products researchgate.net.
Circular Dichroism for Enantiomer Elution Order Determination
Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules, which are non-superimposable mirror images of each other (enantiomers) aps.orghpc-standards.com. This compound methyl is a chiral compound due to the substituted carbon atom in the imidazolinone ring aps.org. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance, providing a CD spectrum that is characteristic of the molecule's stereochemistry avantorsciences.comaist.go.jp.
In the context of chiral separations, such as those performed by chiral High-Performance Liquid Chromatography (HPLC), CD detection can be used to determine the elution order of enantiomers aps.orghpc-standards.com. A study on the separation of para- and this compound-methyl enantiomers by direct chiral HPLC using a protein chiral selector specifically employed circular dichroism to establish the elution order of the enantiomers researchgate.netaps.orghpc-standards.com. This is crucial for correctly identifying and quantifying individual enantiomers in a mixture, as enantiomers can exhibit different biological activities or environmental fates aps.orghpc-standards.com.
Use of Certified Reference Materials in Analytical Research
Certified Reference Materials (CRMs) are essential components in analytical research and routine analysis, providing a quality assurance tool for method validation, calibration, and ensuring the accuracy and comparability of results sigmaaldrich.comdoveresearchlab.com. For the analysis of this compound methyl, particularly in complex matrices like soil or environmental samples, the use of well-characterized CRMs is critical sigmaaldrich.comdoveresearchlab.com.
Certified Reference Materials for Imazamethabenz-methyl are commercially available and are intended for use as calibrants in chromatographic and other analytical techniques sigmaaldrich.com. These materials are produced and certified according to international standards such as ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability sigmaaldrich.com. Using CRMs allows researchers and analysts to accurately quantify the amount of imazamethabenz-methyl present in a sample and to verify the performance of their analytical methods sigmaaldrich.comdoveresearchlab.com. They are integral to studies involving residue analysis, environmental monitoring, and research into the behavior and fate of this compound methyl in various systems sigmaaldrich.comdoveresearchlab.com.
The availability and proper utilization of CRMs for imazamethabenz-methyl contribute significantly to the reliability and robustness of analytical data generated in research and regulatory contexts.
Structure Activity Relationship Sar Investigations
Elucidating Molecular Determinants of Herbicidal Activity
The herbicidal activity of imidazolinone herbicides, including meta-Imazamethabenz, is intricately linked to their chemical structure, which typically comprises an imidazolinone ring, a carboxylic acid group (often esterified), and a backbone connecting these moieties to a substituted aromatic ring researchgate.net. Modifications to each of these parts can significantly impact the compound's ability to control weeds.
Impact of Imidazolinone Ring Modifications
The imidazolinone ring is a critical component for the herbicidal activity of this class of compounds. Changes to the substituents on this ring can influence binding affinity to the target enzyme, AHAS. While specific detailed research findings on this compound imidazolinone ring modifications were not extensively detailed in the search results, general principles for imidazolinone herbicides suggest that modifications to the ring can drastically affect both whole-plant activity and enzyme inhibition researchgate.net. For instance, replacing the carbonyl oxygen with a sulfur to form imidazolinthiones can alter weed toxicity and crop selectivity acs.org. The presence and position of substituents, such as methyl and isopropyl groups on the imidazolinone ring of this compound, are crucial for its activity nih.gov.
Significance of Carboxylic Acid and Backbone Variations
The carboxylic acid group, often present as a methyl ester in this compound sigmaaldrich.comnih.gov, and the backbone connecting it to the imidazolinone ring are also vital for herbicidal activity. Variations in the carboxylic acid portion can drastically affect both whole-plant activity and AHAS enzyme inhibition researchgate.net. While the carboxylic acid group is present in the active form that inhibits AHAS, the ester form (like in this compound methyl) is often used for improved uptake and translocation in plants, where it is then hydrolyzed to the active acid form. The nature and length of the backbone can also influence activity, although some studies suggest that a variety of backbones and substituents can still afford good activity researchgate.net. Carboxylic acid derivatives, in general, have been significant in herbicide development, targeting various pathways and enzymes nih.gov.
Influence of Substituents on Phenyl Ring (e.g., Positional Isomerism)
The substituted phenyl ring is another key area for SAR investigations in imidazolinone herbicides. The position and nature of substituents on this ring significantly influence herbicidal activity and selectivity researchgate.netscience.govfrontiersin.org. For this compound, the presence of a methyl group at the meta position (relative to the imidazolinone attachment) and a carboxylic acid ester group (methyl benzoate) at the ortho position on the phenyl ring are defining features nih.gov. The existence of positional isomers, specifically the meta- and para-isomers in the technical product sigmaaldrich.com, highlights the importance of substituent position. While the search results primarily discuss the mixture, the distinction implies that the position of the methyl group on the phenyl ring (meta in this compound) contributes to its specific activity profile. Studies on other herbicide classes also indicate that the position and electronic nature of phenyl ring substituents are critical for activity researchgate.netpdbbind.org.cn.
SAR in Relation to AHAS Enzyme Inhibition
The primary mode of action of this compound is the inhibition of the AHAS enzyme sigmaaldrich.comnih.gov. SAR studies in this context aim to understand how the structural features of this compound interact with the AHAS enzyme binding site. Imidazolinone herbicides are known to bind to a specific site on the AHAS enzyme, distinct from the substrate binding site ontosight.ai.
Modifications to the imidazolinone ring, carboxylic acid/backbone, and phenyl ring substituents can affect the binding affinity and inhibitory potency against AHAS researchgate.netresearchgate.net. Research on AHAS inhibitors, including imidazolinones, suggests that steric, electrostatic, and hydrophobic interactions play crucial roles in binding to the enzyme researchgate.net. The specific arrangement of the methyl and isopropyl groups on the imidazolinone ring and the nature and position of substituents on the phenyl ring of this compound are optimized for effective binding and inhibition of plant AHAS. While detailed crystallographic data for this compound binding to AHAS were not found, studies on other AHAS inhibitors provide insights into potential interaction modes mdpi.com.
SAR for Plant Selectivity and Metabolism
Herbicide selectivity, which allows for weed control without significant damage to the crop, is a crucial aspect of this compound use sigmaaldrich.com. This selectivity is often mediated by differential metabolism between tolerant crops and susceptible weeds scielo.brgoogle.com. SAR studies related to selectivity investigate how structural features influence the rate and pathways of herbicide metabolism in different plant species.
Tolerant crops can rapidly metabolize this compound into less phytotoxic compounds, preventing it from reaching or effectively inhibiting the AHAS enzyme frontiersin.orgscielo.br. This metabolism can involve various enzymatic processes, such as oxidation by cytochrome P450 monooxygenases or conjugation with glutathione (B108866) or sugars science.govscielo.br. The structural characteristics of this compound, including the nature and position of substituents, can influence how readily these metabolic enzymes act upon the molecule. For example, the ester group in this compound methyl is readily hydrolyzed in plants, which is a key metabolic step sigmaaldrich.com. Differences in the expression or activity of these metabolic enzymes among plant species contribute to the observed selectivity scielo.br. While specific metabolic pathways for this compound in different crops and weeds were not extensively detailed, the general principle of differential metabolism as a basis for selectivity in imidazolinone herbicides is well-established fontagro.orgmdpi.com. Non-target site resistance mechanisms in weeds, which can involve enhanced metabolism, also highlight the importance of understanding how structural features influence metabolic fate science.govresearchgate.net.
Emerging Research Frontiers and Methodological Innovations
Computational Chemistry and Molecular Modeling in Understanding Interactions
Computational chemistry and molecular modeling play a significant role in understanding the behavior and interactions of molecules at an atomic level. meta.comkallipos.grsaudijournals.com These methods, including quantum chemistry and molecular mechanics/dynamics, are used to predict molecular structure, physicochemical properties, and spectroscopic characteristics. kallipos.gr Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to examine reaction mechanisms, simulate molecular interactions, and predict properties. meta.comsaudijournals.com In the context of agrochemicals like meta-Imazamethabenz, computational approaches can provide insights into how the molecule interacts with its target enzyme, AHAS, at a molecular level. This can involve modeling binding affinities, identifying active sites, and understanding the dynamics of the interaction. saudijournals.com Such computational studies can complement experimental findings and aid in understanding the basis of efficacy and potential mechanisms of resistance.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Resistance Studies
Omics technologies, including genomics, proteomics, and metabolomics, provide comprehensive views of biological systems by studying the complete sets of genes, proteins, and metabolites, respectively. mdpi.comresearchgate.netnumberanalytics.comisaaa.org These technologies are increasingly applied in agricultural research to understand complex biological processes, including herbicide resistance in plants. numberanalytics.com
Genomics: Genomic studies can identify genetic variations, such as mutations in the AHAS gene, that confer resistance to herbicides like this compound. By comparing the genomes of susceptible and resistant plant populations, researchers can pinpoint the specific genetic changes responsible for resistance. numberanalytics.com
Proteomics: Proteomic analysis can reveal changes in protein expression and modification in response to herbicide exposure or in resistant plants. This can help identify proteins involved in detoxification, metabolism, or alternative pathways that allow plants to survive in the presence of the herbicide. mdpi.comisaaa.org
Metabolomics: Metabolomics examines the complete set of small-molecule metabolites in an organism. mdpi.comisaaa.org This can provide insights into the metabolic changes that occur in resistant plants, such as the production of compounds that detoxify the herbicide or the alteration of metabolic pathways to bypass the inhibited AHAS enzyme. mdpi.comisaaa.org
Integrating data from these omics technologies can provide a holistic understanding of the molecular mechanisms underlying resistance to this compound, potentially leading to the development of strategies to manage or overcome resistance. mdpi.com
Novel Approaches for Sustainable Agrochemical Design and Environmental Monitoring
The development of sustainable agrochemicals and effective environmental monitoring are critical for minimizing the environmental impact of agricultural practices. sustainableagriculture.ecofrontiersin.orgmdpi.com Novel approaches in this area involve integrating scientific research, technological innovation, and policy. mdpi.com
For compounds like this compound, which are part of herbicide formulations, sustainable design principles aim to optimize their use and reduce negative environmental effects. sustainableagriculture.eco This includes promoting integrated pest management (IPM) approaches that combine different control methods to reduce reliance on synthetic pesticides. sustainableagriculture.eco
Environmental monitoring techniques are evolving to provide more accurate and timely data on the presence and fate of agrochemicals in the environment. mdpi.commae.gov.vn This involves using advanced sensing technologies, data processing, and integration with tools like artificial intelligence and remote sensing. mdpi.commae.gov.vn Monitoring programs can help assess the load of agrochemicals in water bodies and soil, inform regulatory decisions, and support the design of more sustainable agricultural practices. frontiersin.orgmdpi.commae.gov.vn Research is also exploring the use of omics technologies in environmental monitoring to assess the impact of agrochemicals on non-target organisms and ecosystems. researchgate.net
Q & A
Q. What are the critical physicochemical properties of meta-Imazamethabenz that determine its environmental persistence and herbicidal activity?
To evaluate properties like solubility, octanol-water partition coefficient (log P), and degradation half-life, researchers should employ standardized OECD guidelines for chemical testing. For example, solubility can be measured via shake-flask methods, while photodegradation rates require controlled UV exposure experiments. Validation against reference compounds ensures accuracy. Experimental protocols must be detailed to enable replication, including instrumentation specifications and environmental conditions (e.g., pH, temperature) .
Q. Which analytical techniques are optimal for detecting and quantifying this compound in complex matrices like soil or plant tissues?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for trace-level detection. Method validation should include parameters such as limit of detection (LOD), recovery rates, and matrix effects. Researchers must document calibration curves and internal standards (e.g., isotopically labeled analogs) to minimize quantification errors. Cross-validation with gas chromatography (GC-MS) is recommended for robustness .
Q. How can researchers design baseline studies to assess this compound’s soil adsorption dynamics?
Batch equilibrium experiments using soil samples with varying organic matter content are foundational. Parameters like Freundlich coefficients (Kf) should be calculated, with triplicate replicates to account for variability. Control groups (e.g., untreated soil) and statistical tools (e.g., ANOVA) are critical for distinguishing treatment effects from background noise .
Advanced Research Questions
Q. What experimental frameworks address contradictions in reported degradation rates of this compound under fluctuating environmental conditions?
Systematic reviews (e.g., PRISMA guidelines) can identify confounding variables (e.g., soil microbiota, moisture levels). Researchers should conduct dose-response meta-analyses, stratifying data by climate zones or soil types. Sensitivity analyses and heterogeneity tests (e.g., I² statistic) help quantify data variability. Replication studies under controlled laboratory conditions are essential to isolate causal factors .
Q. How can interdisciplinary approaches resolve uncertainties about this compound’s non-target effects on aquatic ecosystems?
Integrate ecotoxicological assays (e.g., Daphnia magna mortality tests) with metabolomic profiling to identify sublethal effects. Computational models (e.g., QSAR) can predict bioaccumulation potential, while field studies validate lab findings. Mixed-methods frameworks, such as combining longitudinal ecological surveys with stakeholder interviews, enhance contextual understanding .
Q. What methodologies reconcile discrepancies in this compound efficacy data across diverse crop genotypes?
Dose-response curves for resistant vs. susceptible crop varieties should be compared using nonlinear regression models (e.g., log-logistic). Genome-wide association studies (GWAS) can identify genetic markers linked to herbicide tolerance. Researchers must document growth conditions (e.g., nutrient levels, light cycles) to control for phenotypic plasticity .
Q. How should meta-analyses account for heterogeneous data on this compound’s interaction with soil amendments?
Subgroup analyses by amendment type (e.g., biochar, compost) and meta-regression for covariates (e.g., pH, cation exchange capacity) are critical. Forest plots and funnel plots visualize effect sizes and publication bias. Open-access data repositories (e.g., Zenodo) improve transparency and facilitate secondary analyses .
Methodological Guidelines
- Data Presentation : Use tables to summarize key parameters (e.g., half-lives across studies) with columns for experimental conditions, sample size, and confidence intervals. Follow journal guidelines for formatting raw data in appendices and processed data in figures .
- Error Analysis : Quantify uncertainties using error propagation models and report relative standard deviations (RSD) for replicate measurements. Discuss instrumental limitations (e.g., MS detection thresholds) in the context of data reliability .
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Declare conflicts of interest and cite prior work rigorously to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
